molecular formula C23H19BrN4O4 B2588161 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide CAS No. 1105234-61-4

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide

Cat. No. B2588161
CAS RN: 1105234-61-4
M. Wt: 495.333
InChI Key: SOYXQUASYXUGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. The compound appears to contain a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the mechanism of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure .


Chemical Reactions Analysis

This would involve a study of the reactions that the compound can undergo, with other compounds or under certain conditions .


Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, solubility, and its chemical properties such as reactivity and stability .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

1,3,4-Oxadiazole derivatives demonstrate a range of biological activities, including antimicrobial properties. Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and found them to be active against selected microbial species. The compounds 6d and 6f, in particular, showed significant activity, indicating their potential in antimicrobial applications Gul et al., 2017.

Anticancer Properties

The design and synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were explored by Vinayak et al. (2014). These compounds were evaluated for their anticancer properties, particularly their cytotoxicity on various cancer cell lines, indicating their potential use in cancer treatment Vinayak et al., 2014.

Antibacterial and Antitumor Agents

Oxadiazole derivatives have been identified as promising chemotherapeutic agents due to their cytotoxic and antimicrobial activities. Kaya et al. (2017) designed and synthesized a series of oxadiazole derivatives, finding that compounds with certain moieties exhibited high inhibitory activity against tumor cell lines, suggesting their potential as antitumor agents Kaya et al., 2017.

Enzyme Inhibition and Lipase Activity

The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was studied by Bekircan et al. (2015). These compounds were found to inhibit lipase and α-glucosidase enzymes, showcasing their potential therapeutic applications in enzyme-related disorders Bekircan et al., 2015.

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how the compound interacts with biological molecules to produce this effect .

Safety and Hazards

This would involve a discussion of any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties .

properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O4/c1-31-19-7-3-2-5-16(19)13-25-20(29)14-28-12-4-6-18(23(28)30)22-26-21(27-32-22)15-8-10-17(24)11-9-15/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXQUASYXUGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.